(2Z,5E)-2-((3,5-dichlorophenyl)imino)-5-(4-hydroxy-3-methoxybenzylidene)thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2Z,5E)-2-((3,5-dichlorophenyl)imino)-5-(4-hydroxy-3-methoxybenzylidene)thiazolidin-4-one is a useful research compound. Its molecular formula is C17H12Cl2N2O3S and its molecular weight is 395.25. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Applications
Research indicates that thiazolidinone derivatives exhibit promising anticancer properties. A study by Subtelna et al. (2020) demonstrated that a series of 5-arylidene-2-(4-hydroxyphenyl)aminothiazol-4(5H)-ones showed selective inhibitory activity against several leukemia cell lines, with some compounds exhibiting higher antileukemic activity at submicromolar concentrations compared to the control drug chlorambucil (Subtelna et al., 2020). This study underscores the potential of thiazolidinone derivatives in cancer treatment, particularly leukemia.
Antimicrobial and Antibacterial Applications
Thiazolidinone derivatives have also been identified as potent antimicrobial and antibacterial agents. A study conducted by Stana et al. (2014) on new 5-(2,6-dichlorobenzylidene)thiazolidine-2,4-dione derivatives revealed that some compounds exhibited better inhibitory activities against Gram-positive bacteria, including Staphylococcus aureus, Bacillus cereus, and Listeria monocytogenes, and showed good antifungal activity against Candida albicans, compared to the reference drug (Stana et al., 2014). These findings highlight the potential of thiazolidinone derivatives as effective antimicrobial and antibacterial agents.
Mechanism of Action in Antitubercular Activity
Another study investigated the structure-activity relationship and mechanism of action of antitubercular 1-(4-chlorophenyl)-4-(4-hydroxy-3-methoxy-5-nitrobenzylidene) pyrazolidine-3,5-dione (CD59) analogues. The study found that among the synthesized compounds, one particular derivative was most active in vitro against Mycobacterium tuberculosis, demonstrating the potential of these compounds in tuberculosis treatment (Samala et al., 2014).
Properties
IUPAC Name |
(5E)-2-(3,5-dichlorophenyl)imino-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2O3S/c1-24-14-4-9(2-3-13(14)22)5-15-16(23)21-17(25-15)20-12-7-10(18)6-11(19)8-12/h2-8,22H,1H3,(H,20,21,23)/b15-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWCBFVSYBFMXDH-PJQLUOCWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)NC(=NC3=CC(=CC(=C3)Cl)Cl)S2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/2\C(=O)NC(=NC3=CC(=CC(=C3)Cl)Cl)S2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.